molecular formula C17H20N2O3S B4724379 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide

4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide

Cat. No. B4724379
M. Wt: 332.4 g/mol
InChI Key: KUECZAQVVWTQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. This pathway plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. ESI-09 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide targets the RAC1 signaling pathway, which plays a crucial role in various cellular processes. RAC1 is a small GTPase that regulates actin cytoskeleton dynamics, cell migration, and cell adhesion. 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits RAC1 activation by binding to its guanine nucleotide exchange factor (GEF), Tiam1. This leads to the inhibition of downstream signaling pathways, resulting in various cellular effects.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell migration, proliferation, and survival. In cancer cells, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits the growth and metastasis of cancer cells by inhibiting cell migration and invasion. In inflammation, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide protects neurons from oxidative stress and improves cognitive function.

Advantages and Limitations for Lab Experiments

4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has several advantages for lab experiments, including its high purity and stability. It is also easy to use and can be administered in various forms, including cell culture and animal models. However, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has some limitations, including its specificity for the RAC1 signaling pathway, which may limit its use in certain applications. It is also important to note that 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide may have off-target effects, which should be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for the study of 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide, including its potential therapeutic applications in various diseases. In cancer, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be further studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. In inflammation, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be studied for its potential use in treating chronic inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide could be further studied for its potential use in treating Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential off-target effects of 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide.

Scientific Research Applications

4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. In cancer, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. Inflammation is another area where 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has shown promising results, as it can inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

4-(ethylsulfonylamino)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-23(21,22)19-16-10-8-15(9-11-16)17(20)18-12-14-6-4-13(2)5-7-14/h4-11,19H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUECZAQVVWTQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.